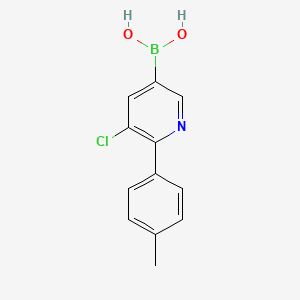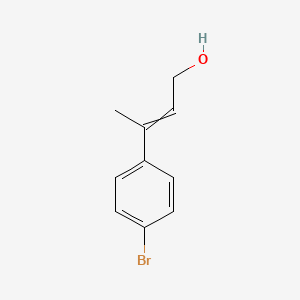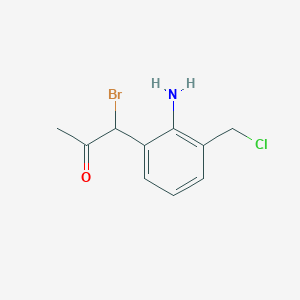
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure, featuring both amino and halogen functional groups
Méthodes De Préparation
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one can be achieved through several routes. One common method involves the reaction of 2-amino-3-(chloromethyl)benzaldehyde with a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide, which can replace the halogen atoms with other functional groups.
Major Products: Depending on the reaction conditions and reagents used, the major products can include alcohols, amines, carboxylic acids, and various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and halogen functional groups allow the compound to form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-(chloromethyl)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
1-(2-Amino-3-(chloromethyl)phenyl)-1-iodopropan-2-one: The presence of an iodine atom can significantly alter the compound’s chemical properties and interactions with biological targets.
1-(2-Amino-3-(chloromethyl)phenyl)-1-fluoropropan-2-one: Fluorine substitution can enhance the compound’s stability and resistance to metabolic degradation.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of halogenated organic compounds in scientific research and industry.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
1-[2-amino-3-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)9(11)8-4-2-3-7(5-12)10(8)13/h2-4,9H,5,13H2,1H3 |
Clé InChI |
QKEDWRGCXGFICG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1N)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



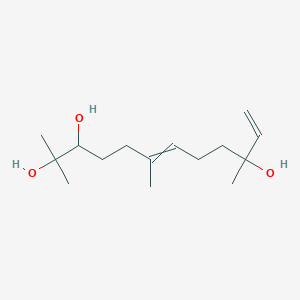
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
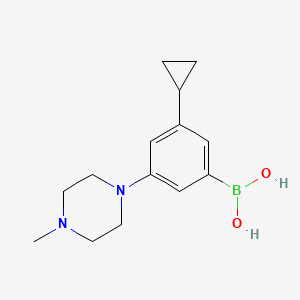
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

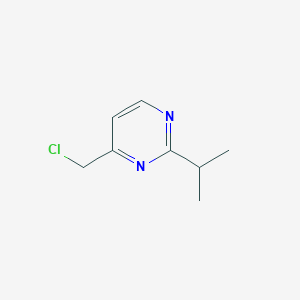
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)


